molecular formula C12H16Te B14610575 Benzene, (cyclohexyltelluro)- CAS No. 56950-05-1

Benzene, (cyclohexyltelluro)-

Cat. No.: B14610575
CAS No.: 56950-05-1
M. Wt: 287.9 g/mol
InChI Key: ZYLDZZCPIODOAL-UHFFFAOYSA-N
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Description

"Benzene, (cyclohexyltelluro)-" is an organotellurium compound featuring a benzene ring substituted with a cyclohexyltelluro group (-Te-C6H11). The cyclohexyltelluro group introduces steric bulk, lipophilicity, and unique electronic properties due to tellurium’s lower electronegativity and larger atomic radius compared to sulfur or oxygen .

Properties

CAS No.

56950-05-1

Molecular Formula

C12H16Te

Molecular Weight

287.9 g/mol

IUPAC Name

cyclohexyltellanylbenzene

InChI

InChI=1S/C12H16Te/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

ZYLDZZCPIODOAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Te]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (cyclohexyltelluro)- typically involves the reaction of cyclohexyltellurium trichloride with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The process can be summarized as follows:

    Cyclohexyltellurium trichloride: is prepared by reacting tellurium tetrachloride with cyclohexane.

    Benzene: is then introduced to the reaction mixture, and the presence of a catalyst such as aluminum chloride facilitates the substitution reaction, resulting in the formation of Benzene, (cyclohexyltelluro)-.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzene, (cyclohexyltelluro)- undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states, often using reducing agents like sodium borohydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the cyclohexyltelluro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aluminum chloride, ferric chloride, and other Lewis acids.

Major Products

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, (cyclohexyltelluro)- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of its antioxidant and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzene, (cyclohexyltelluro)- involves its interaction with molecular targets through the tellurium atom. The tellurium atom can participate in redox reactions, influencing cellular oxidative stress and modulating enzyme activity. The compound’s effects are mediated through pathways involving oxidative stress response and enzyme inhibition.

Comparison with Similar Compounds

Substituent Group Variations

Table 1: Comparison of Substituent Effects
Compound Substituent Group Key Properties Reference
Benzene, (cyclohexyltelluro)- -Te-C6H11 High lipophilicity; reduced stability due to Te’s lower bond strength Inferred
Benzene, [(cyclohexylthio)methyl]- -S-C6H11 Moderate stability; used as a precursor in synthesis
Benzene, [(cyclohexyloxy)methyl]- -O-C6H11 Higher polarity; lower boiling point compared to thio/telluro analogs
Benzene, (methylthio)- -S-CH3 Simpler structure; higher volatility and reactivity

Key Observations :

  • Stability : Tellurium-containing compounds are generally less stable than sulfur analogs due to weaker C-Te bonds, requiring inert conditions for handling .
  • Lipophilicity: The cyclohexyl group increases hydrophobicity, making "(cyclohexyltelluro)-benzene" more soluble in non-polar solvents compared to methyl-substituted analogs .

Structural Analogues with Varying Backbones

Table 2: Backbone Modifications
Compound Backbone Unique Features Reference
Benzene, (cyclohexyltelluro)- Benzene Aromatic stability; planar structure Inferred
Toluene, (cyclohexylthio)- Toluene (methylbenzene) Increased steric hindrance; altered regioselectivity
Naphthalene, 2-ethyl- Naphthalene Extended π-system; higher melting point

Key Observations :

  • Steric Effects : Substitution on toluene (e.g., "Toluene, (cyclohexylthio)-") introduces steric constraints that reduce reaction rates compared to benzene derivatives .
  • Extended Conjugation : Naphthalene derivatives exhibit enhanced UV absorption and thermal stability due to their fused aromatic rings .

Key Observations :

  • Tellurium Toxicity : Tellurium compounds are associated with neurotoxicity and organ damage, necessitating stringent safety protocols .
  • Thiol Derivatives: Sulfur-containing analogs like "Benzene, [(cyclohexylthio)methyl]-" show carcinogenic risks akin to benzene itself, limiting their biomedical use .

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